6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Description
6-Amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. Key functional groups include:
- Amino (-NH₂) at position 6.
- Oxo (=O) at position 3.
- Phenyl (C₆H₅) at position 1.
- Carbonitrile (-CN) at position 5.
Properties
Molecular Formula |
C14H10N4O |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
6-amino-3-oxo-1-phenyl-2H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C14H10N4O/c15-7-9-6-11-12(19)8-18(14(11)17-13(9)16)10-4-2-1-3-5-10/h1-6H,8H2,(H2,16,17) |
InChI Key |
LKJNDFPIFKNRGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(N1C3=CC=CC=C3)N=C(C(=C2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrazol-3-one Derivatives with Aldehydes and Malononitrile
The most prominent method involves the cyclocondensation reaction of 2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with aldehydes and malononitrile, catalyzed by ammonium acetate or piperidine in ethanol or acetic acid. This approach is well-documented in the synthesis of pyrazolopyridine derivatives (see).
| Parameter | Typical Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Ammonium acetate or piperidine | 75-85 | |
| Solvent | Ethanol or acetic acid | - | |
| Temperature | Reflux | 80-120°C | |
| Reaction Time | 4-6 hours | - |
This method involves initial formation of a hydrazone intermediate, followed by intramolecular cyclization to form the fused heterocycle. The key step is the nucleophilic attack of the hydrazone nitrogen on the activated aldehyde, leading to ring closure.
Reaction of Pyrazol-3-one with Formyl Derivatives and Malononitrile
Another significant approach employs the reaction of 2-(2,4-dinitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one with aldehydes or ketones in the presence of malononitrile under basic or acidic conditions, facilitating the formation of the pyridine ring via a Knoevenagel condensation followed by cyclization.
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Ammonium acetate | 70-80 | |
| Solvent | Ethanol | - | |
| Temperature | Reflux | 80°C | |
| Reaction Time | 3-5 hours | - |
This method is advantageous for synthesizing derivatives with various substituents on the aromatic ring, allowing structural diversity.
Multicomponent Reactions (MCR) Using 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile
A more recent and efficient approach involves multicomponent reactions (MCR) involving 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, aldehydes, and active methylene compounds such as malononitrile or ethyl cyanoacetate. This method is catalyzed by acids like hydrochloric acid or p-toluenesulfonic acid in acetic acid or ethanol.
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Hydrochloric acid or p-toluenesulfonic acid | 65-90 | |
| Solvent | Acetic acid or ethanol | - | |
| Temperature | Reflux | 80-120°C | |
| Reaction Time | 2-4 hours | - |
The key feature of this method is the formation of the heterocyclic core via a one-pot process, which enhances efficiency and structural diversity.
Synthesis via Cyclocondensation of 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with Formyl Derivatives
This approach employs the cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with aldehydes or ketones in the presence of acids or bases, leading to the formation of the fused heterocycle.
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Acetic acid or piperidine | 60-85 | |
| Solvent | Ethanol or acetic acid | - | |
| Temperature | Reflux | 80-100°C | |
| Reaction Time | 3-6 hours | - |
This method is particularly useful for synthesizing derivatives with various substituents on the phenyl rings.
Use of Urea and Thiourea Derivatives for Pyrimidine Ring Formation
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the reaction of the pyrazolopyridine core with urea or thiourea derivatives under reflux conditions in acetic acid, facilitating ring expansion and substitution.
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | None or catalytic acid | 65-78 | |
| Solvent | Acetic acid | - | |
| Temperature | Reflux | 80-120°C | |
| Reaction Time | 4-8 hours | - |
This pathway is significant for generating bioactive heterocycles with potential pharmacological applications.
Research Discoveries and Innovations
Recent advances have focused on green chemistry approaches, including microwave-assisted synthesis and solvent-free conditions, which significantly reduce reaction times and improve yields. For example, microwave irradiation in ethanol or water has been reported to accelerate cyclocondensation reactions by factors of 2-3, with yields exceeding 90%. Additionally, the use of ionic liquids as solvents has been explored to enhance selectivity and reduce environmental impact.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Catalysts | Solvent | Typical Yield | Advantages |
|---|---|---|---|---|---|
| Cyclocondensation with aldehydes and malononitrile | Pyrazol-3-one derivatives, aldehydes, malononitrile | Ammonium acetate, piperidine | Ethanol, acetic acid | 70-85% | Simple, high yield |
| Multicomponent reactions | 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, aldehydes, active methylene compounds | Acid catalysts | Ethanol, acetic acid | 65-90% | One-pot, diverse substitution |
| Reaction with urea/thiourea | Pyrazolopyridine core | None or catalytic acid | Acetic acid | 65-78% | Ring expansion, bioactivity |
Chemical Reactions Analysis
Types of Reactions
6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with potential biological activities .
Scientific Research Applications
6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo[2,3-b]pyridine Derivatives
(a) 4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile ()
- Substituents : Dichlorophenyl (Cl), dimethoxyphenyl (OCH₃), and phenyl groups.
- Key Differences : Additional Cl and OCH₃ substituents enhance lipophilicity and electronic effects compared to the target’s simple phenyl group.
- Synthesis : Cyclization methods yield 78–98% for tricyclic systems, suggesting efficient routes for similar scaffolds .
(b) 4,6-Diamino-1-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile ()
- Substituents: Fluorophenyl (F) and diamino groups.
- Key Differences: Fluorine’s electronegativity may alter binding interactions versus the target’s phenyl. The diamino group could enhance solubility .
(c) 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1190321-76-6, )
Comparison with Functional Analogs
Thieno[2,3-b]pyridine Derivatives
(a) 4-Amino-6,7-dihydro-3-methyl-6-oxothieno[2,3-b]pyridine-5-carbonitrile ()
- Core Difference : Thiophene ring replaces pyrrole, altering aromaticity and electronic properties.
- Synthesis : Gewald reaction enables efficient cyclization, suggesting adaptable methods for fused heterocycles .
(b) A-769662: 6,7-Dihydro-4-hydroxy-3-(2'-hydroxybiphenyl-4-yl)-6-oxo-thieno[2,3-b]pyridine-5-carbonitrile ()
Pyrazolo[4,3-b]pyridine Derivatives ()
Physical Properties
| Compound | Melting Point (°C) | Solubility | Reference |
|---|---|---|---|
| Target Compound | Not Reported | Likely moderate* | — |
| 3s (Pyrano[2,3-c]pyrazole analog) | 170.7–171.2 | DMSO-soluble | |
| A-769662 | Not Reported | Low aqueous |
*Inferred from carbonitrile and amino groups, which balance hydrophilicity and lipophilicity.
Biological Activity
6-Amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 88710-34-3) is a compound belonging to the class of pyrrolopyridines, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolopyridine core structure that is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that pyrrolopyridine derivatives exhibit anticancer properties. Specifically, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Properties
Pyrrolopyridines also display antimicrobial activity. The structure of 6-amino-3-oxo derivatives has been linked to the inhibition of bacterial growth and the potential treatment of infections. This activity may be attributed to their ability to disrupt microbial cell functions .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrrolopyridine derivatives are notable. These compounds have been found to inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .
Antiviral Activity
Emerging evidence suggests that 6-amino-3-oxo derivatives may possess antiviral properties as well. Research has indicated that certain pyrrolopyridine compounds can inhibit viral replication, presenting a promising avenue for further investigation in antiviral drug development .
Study on Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolopyridine derivatives and evaluated their anticancer efficacy against various human cancer cell lines. The results indicated that certain modifications to the core structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| A | HCT116 | 0.50 | 43 |
| B | MCF7 | 0.75 | 30 |
| C | A549 | 1.00 | 25 |
Study on Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of various pyrrolopyridine derivatives against common pathogens. The findings revealed significant inhibition against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 5 µg/mL .
Q & A
Basic: What are the most reliable synthetic routes for 6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile?
Methodological Answer:
A common approach involves cyclization reactions using precursors like pyrazole-carboxaldehydes or malononitrile derivatives. For instance, Abdel Hafiz et al. demonstrated the use of pyrazol-4-ylmethylene malononitrile reacting with thiazol-4(5H)-one derivatives under acidic conditions to form structurally related carbonitriles (Scheme 89, 90) . Alternative routes include condensation of 2-amino-1H-pyrrole derivatives with carbonitriles in acetic acid, as reported for similar pyrrolo[2,3-b]pyridine systems . Key steps involve optimizing reaction time (6–12 hours) and temperature (80–100°C) to enhance yields (typically 60–75%).
Basic: How is the purity and structural identity of this compound confirmed post-synthesis?
Methodological Answer:
Characterization relies on multi-spectral analysis:
- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2180 cm⁻¹, NH₂ at ~3200–3390 cm⁻¹) .
- NMR : NMR identifies aromatic protons (δ 7.2–8.0 ppm) and dihydro-pyrrole ring protons (δ 4.8–5.5 ppm), while NMR resolves carbonyl (C=O, ~165 ppm) and nitrile (C≡N, ~115 ppm) signals .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., observed [M+H] matching theoretical values within 0.002 Da) .
Advanced: How can regioselectivity challenges in the cyclization step be addressed?
Methodological Answer:
Regioselectivity is influenced by substituent electronic effects and catalyst choice. For example, electron-withdrawing groups (e.g., -CN) on the pyrrole ring direct cyclization to the 5-position. Using Lewis acids like ZnCl₂ or BF₃·Et₂O can stabilize intermediates and improve selectivity . Kinetic studies (e.g., monitoring via TLC or in situ IR) help identify optimal reaction halts to minimize byproducts .
Advanced: What strategies are effective for introducing diverse substituents to the pyrrolo[2,3-b]pyridine core?
Methodological Answer:
- Electrophilic Substitution : Halogenation (e.g., Br₂ in DMF) at the 3-position of the pyrrole ring enables further cross-coupling (e.g., Suzuki with aryl boronic acids) .
- Nucleophilic Attack : Active methylene reagents (e.g., malononitrile) react with the carbonyl group at position 3, forming fused heterocycles like thiazolo[3,2-a]pyridines .
- Post-Functionalization : Amination at position 6 via Buchwald-Hartwig coupling (Pd catalysts, aryl halides) .
Basic: What analytical techniques resolve contradictions in spectral data interpretation?
Methodological Answer:
Discrepancies in NMR splitting patterns (e.g., diastereotopic protons in dihydro-pyrrole rings) are resolved using 2D NMR (COSY, HSQC) . For ambiguous mass spectra, isotopic labeling (e.g., -enriched precursors) or tandem MS/MS fragmentation clarifies molecular ion pathways .
Advanced: How are computational methods applied to predict reactivity and stability?
Methodological Answer:
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the C-5 nitrile group shows high electrophilicity (LUMO ≈ -1.5 eV) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. EtOH) on reaction intermediates to optimize solvent selection .
Basic: What are the documented biological activities of this compound and its analogs?
Methodological Answer:
Pyrrolo[2,3-b]pyridine derivatives exhibit antitumor, antidiabetic, and antiviral activities. For example, structural analogs with electron-deficient substituents (e.g., -CF₃, -NO₂) show enhanced kinase inhibition (IC₅₀ < 1 µM in vitro) . Assay protocols include:
- MTT Assays : Cytotoxicity screening against HeLa or MCF-7 cell lines.
- Enzyme Inhibition : Kinase activity measured via fluorescence polarization .
Advanced: How are crystallographic data used to validate molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral angles. For example, the title compound’s dihydro-pyrrole ring shows a puckering amplitude (Q) of 0.25 Å, and the nitrile group adopts a coplanar conformation with the pyridine ring (torsion angle < 5°) . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution (< 0.8 Å) .
Advanced: What are the key challenges in scaling up synthesis while maintaining yield?
Methodological Answer:
- Solvent Optimization : Replacing toxic solvents (e.g., DMF) with aqueous micellar systems improves sustainability without sacrificing yield (e.g., 70% yield in water vs. 75% in DMF) .
- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) enable reuse for >5 cycles with <5% activity loss .
Basic: How do steric and electronic effects of substituents influence pharmacological activity?
Methodological Answer:
- Steric Effects : Bulky groups (e.g., 4-nitrophenyl at position 4) reduce binding affinity to flexible enzyme pockets .
- Electronic Effects : Electron-withdrawing groups (e.g., -CN, -CF₃) enhance metabolic stability by reducing CYP450 oxidation . Quantitative Structure-Activity Relationship (QSAR) models correlate Hammett σ values with IC₅₀ data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
